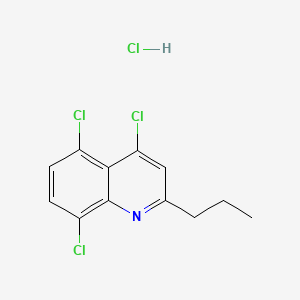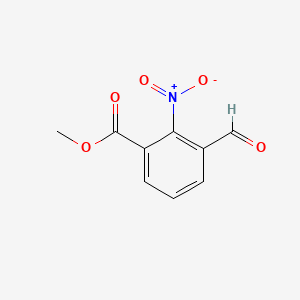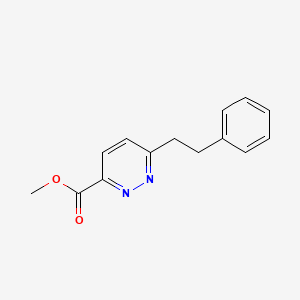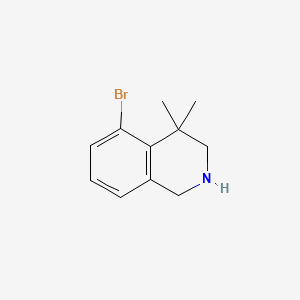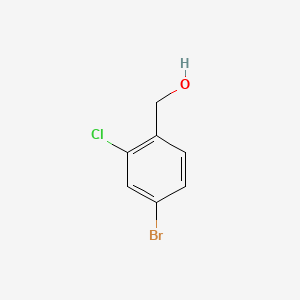
(4-Bromo-2-chlorophenyl)methanol
Übersicht
Beschreibung
“(4-Bromo-2-chlorophenyl)methanol” is a chemical compound with the molecular formula C7H6BrClO . It has a molecular weight of 221.479 g/mol . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2-chlorophenyl)methanol” is 1S/C7H6BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 . The compound has a density of 1.7±0.1 g/cm3 .
Physical And Chemical Properties Analysis
“(4-Bromo-2-chlorophenyl)methanol” has a density of 1.7±0.1 g/cm3 . The boiling point is 297.9±25.0 °C at 760 mmHg . The flash point is 134.0±23.2 °C . The compound has a LogP value of 2.35 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediate
“(4-Bromo-2-chlorophenyl)methanol” can serve as an intermediate in organic synthesis . This means it can be used in the production of a wide range of other chemicals, contributing to the synthesis of complex organic molecules.
Production of Pesticides
This compound can be used in the synthesis of pesticides, such as “propargite” and "bromochloroprop" . These pesticides are used to control a variety of pests in agriculture.
Pharmaceutical Applications
“(4-Bromo-2-chlorophenyl)methanol” can also be used in the synthesis of certain pharmaceuticals, such as cholesteryl . This could potentially be used in the treatment of various health conditions.
Dye Manufacturing
In the dye industry, “(4-Bromo-2-chlorophenyl)methanol” can be used as a starting material or intermediate. The specific dyes that can be produced would depend on the other reactants used in the synthesis process .
Research and Development
In research and development laboratories, “(4-Bromo-2-chlorophenyl)methanol” can be used as a reagent in various chemical reactions. Its properties can make it useful in exploring new synthetic routes or studying reaction mechanisms .
Safety and Handling Research
Research into the safety and handling of “(4-Bromo-2-chlorophenyl)methanol” can also be considered an application. Understanding how to safely handle and store this compound is crucial for its use in industrial and laboratory settings .
Safety and Hazards
“(4-Bromo-2-chlorophenyl)methanol” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for (4-Bromo-2-chlorophenyl)methanol.
Mode of Action
It’s known that similar compounds interact with their targets, leading to various biological activities
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, suggesting that (4-bromo-2-chlorophenyl)methanol may also interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that similar compounds have high gi absorption and are bbb permeant , which could suggest similar ADME properties for (4-Bromo-2-chlorophenyl)methanol.
Result of Action
Related compounds have been found to exhibit various biological activities , suggesting that (4-Bromo-2-chlorophenyl)methanol may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Bromo-2-chlorophenyl)methanol. For instance, flavonoids present in the environment can inhibit the photodegradation of similar compounds, thus potentially increasing the environmental risk . Additionally, the compound is known to be harmful by inhalation, in contact with skin, and if swallowed , indicating that exposure conditions can significantly impact its effects.
Eigenschaften
IUPAC Name |
(4-bromo-2-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVZCDJJABVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656359 | |
| Record name | (4-Bromo-2-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-chlorophenyl)methanol | |
CAS RN |
185315-48-4 | |
| Record name | (4-Bromo-2-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-2-chlorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

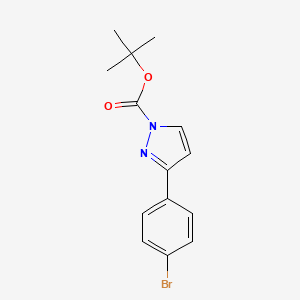
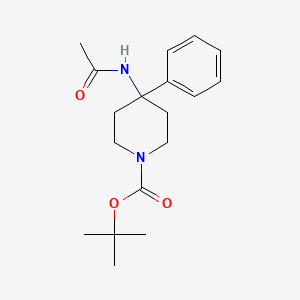
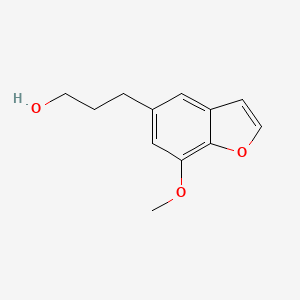
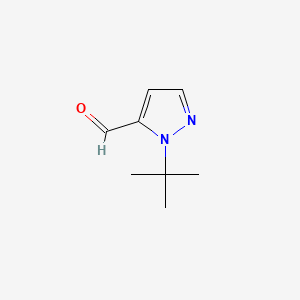
![8-Azabicyclo[3.2.1]octan-2-one,8-methyl-6-propyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)
